2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline (NB-THIQ) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Ligand Binding
- 2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as ligands for the es nucleoside transporter. These compounds showed varying binding capacities, suggesting potential in studying the bioactive conformation of these ligands in transporter binding sites (Zhengxiang Zhu, J. Furr, J. Buolamwini, 2003).
Metabolite Identification
- The compound has been studied to understand its metabolites in rats. Techniques like LC-MS/MS were employed to identify phase I and phase II metabolites, revealing extensive metabolism in rats. This research is crucial for understanding the compound's pharmacokinetics (Lei-na Wang, Min Song, T. Hang, Zheng-xing Zhang, 2007).
Synthesis of Isoquinoline Derivatives
- Research has been conducted on the synthesis of various isoquinoline derivatives. These studies have explored different methods and conditions for synthesizing isoquinoline compounds, which are important in medicinal chemistry (C. V. Denyer, Hazel Bunyan, D. Loakes, J. Tucker, J. Gillam, 1995).
Heterocyclic Chemistry and Reductive Amination
- In heterocyclic chemistry, the compound has been used in reductive cyclization reactions to produce a variety of tetrahydroquinoline derivatives. This demonstrates its versatility in organic synthesis and potential applications in developing new pharmaceuticals (R. Bunce, T. Nago, Nathan Sonobe, 2007).
Synthesis of Quinazolinones and Quinazolinethiones
- A metal-free method for synthesizing quinazolinones from 2-nitrobenzyl alcohols and tetrahydroisoquinolines was developed. This research highlights the compound's role in facilitating the synthesis of structurally diverse molecules with potential biological activities (Duc Ly, Thao T. Nguyen, C. Tran, V. Nguyen, Khang X. Nguyen, P. H. Pham, N. Le, T. Nguyen, N. Phan, 2021).
Cyclization Reactions and Intermediate Formation
- The compound has been used in reactions leading to rearranged beta-chloro amines, which serve as precursors to beta-amino acids. This indicates its utility in complex organic reactions and synthesis of important biochemical intermediates (K. Weber, S. Kuklinski, P. Gmeiner, 2000).
properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCZTMXXHZOATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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